molecular formula C20H32ClNO3 B12812273 2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride CAS No. 3146-31-4

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

Cat. No.: B12812273
CAS No.: 3146-31-4
M. Wt: 369.9 g/mol
InChI Key: DLQDCDHQWWCMRS-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is a chemical compound with the molecular formula C20H31NO3·HCl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a cyclohexyl group, and a phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride typically involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various medical conditions, including its use as an active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate;hydrochloride
  • 2-(diethylamino)ethyl hydroxy[2-(methylsulfanyl)phenyl]phenylacetate;hydrochloride
  • 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride

Uniqueness

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

3146-31-4

Molecular Formula

C20H32ClNO3

Molecular Weight

369.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C20H31NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18,23H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

DLQDCDHQWWCMRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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